6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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Overview
Description
6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps. One common method starts with the Sandmeyer reaction of 2-methyl (ethyl)aniline to produce 7-methyl (ethyl) isatins. These intermediates are then subjected to bromination using N-bromosuccinimide (NBS) in an eco-friendly solvent like PEG-400 at room temperature to yield 5-bromo-7-methyl (ethyl) isatins .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiol derivative.
Substitution: Formation of substituted triazinoindole derivatives.
Scientific Research Applications
6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. For instance, its anticancer activity is attributed to its ability to chelate iron ions, thereby disrupting iron homeostasis in cancer cells. This leads to cell cycle arrest and apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core structure but differ in their substituents.
Indole derivatives: Compounds like indole-3-acetic acid and other substituted indoles have similar biological activities but different structural features.
Uniqueness
6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate iron and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H11BrN4S |
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Molecular Weight |
323.21 g/mol |
IUPAC Name |
6-bromo-5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C12H11BrN4S/c1-3-17-10-7(4-6(2)5-8(10)13)9-11(17)14-12(18)16-15-9/h4-5H,3H2,1-2H3,(H,14,16,18) |
InChI Key |
URFAIMAXRDUGNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2Br)C)C3=NNC(=S)N=C31 |
Origin of Product |
United States |
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